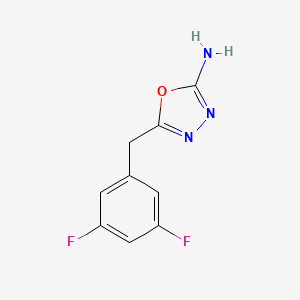
5-(3,5-Difluorobenzyl)-1,3,4-oxadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,5-Difluorobenzyl)-1,3,4-oxadiazol-2-amine is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a 3,5-difluorobenzyl group attached to the oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-Difluorobenzyl)-1,3,4-oxadiazol-2-amine typically involves the reaction of 3,5-difluorobenzyl chloride with hydrazine hydrate to form 3,5-difluorobenzyl hydrazine. This intermediate is then reacted with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbazate. The final step involves cyclization of the dithiocarbazate with an appropriate oxidizing agent to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(3,5-Difluorobenzyl)-1,3,4-oxadiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The fluorine atoms on the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted benzyl derivatives.
Scientific Research Applications
5-(3,5-Difluorobenzyl)-1,3,4-oxadiazol-2-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 5-(3,5-Difluorobenzyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the presence of the 3,5-difluorobenzyl group plays a crucial role in its activity.
Comparison with Similar Compounds
Similar Compounds
- 5-(3,5-Dichlorobenzyl)-1,3,4-oxadiazol-2-amine
- 5-(3,5-Dimethylbenzyl)-1,3,4-oxadiazol-2-amine
- 5-(3,5-Dibromobenzyl)-1,3,4-oxadiazol-2-amine
Uniqueness
5-(3,5-Difluorobenzyl)-1,3,4-oxadiazol-2-amine is unique due to the presence of fluorine atoms in the benzyl group. Fluorine atoms can significantly alter the chemical and biological properties of a compound, such as increasing its metabolic stability and enhancing its binding affinity to molecular targets. This makes this compound a valuable compound for various research applications.
Properties
CAS No. |
1151767-59-7 |
|---|---|
Molecular Formula |
C9H7F2N3O |
Molecular Weight |
211.17 g/mol |
IUPAC Name |
5-[(3,5-difluorophenyl)methyl]-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C9H7F2N3O/c10-6-1-5(2-7(11)4-6)3-8-13-14-9(12)15-8/h1-2,4H,3H2,(H2,12,14) |
InChI Key |
RWMWNQXLNITZPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)F)CC2=NN=C(O2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-chloro-4-[(1S,2R,6S,7R)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]phenyl]pyridine-2-carboxamide](/img/structure/B13444189.png)
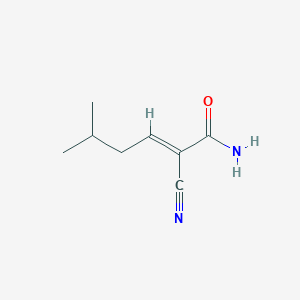
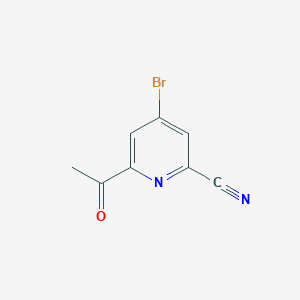


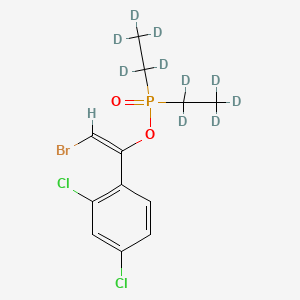

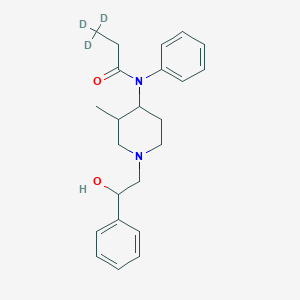

![6-~{Tert}-butyl-8-fluoranyl-2-[2-(hydroxymethyl)-3-[1-methyl-5-[(5-morpholin-4-ylcarbonylpyridin-2-yl)amino]-6-oxidanylidene-pyridazin-3-yl]phenyl]phthalazin-1-one](/img/structure/B13444270.png)
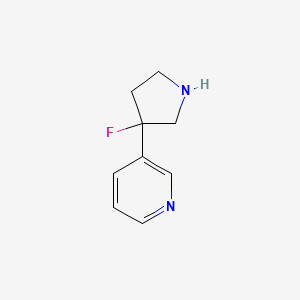

![(8S,11R,13S,14S,17S)-3'-(difluoromethylidene)-11-[4-(furan-3-yl)phenyl]-13-methylspiro[1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-17,2'-oxolane]-3-one](/img/structure/B13444292.png)
